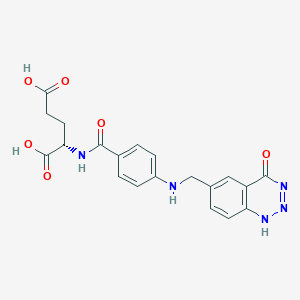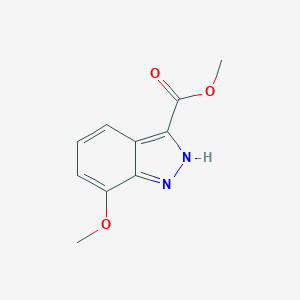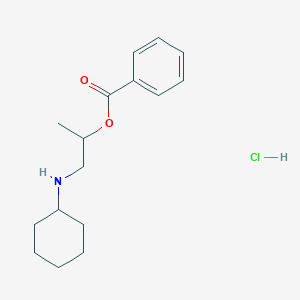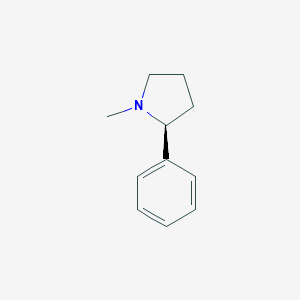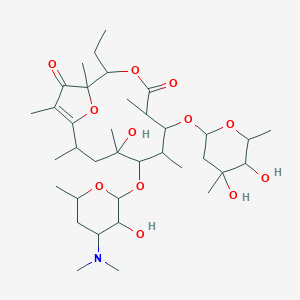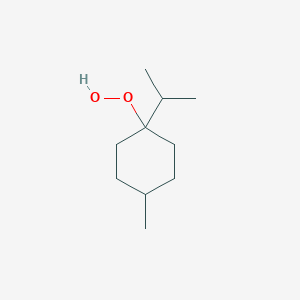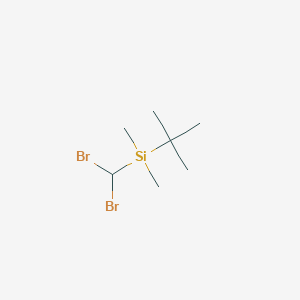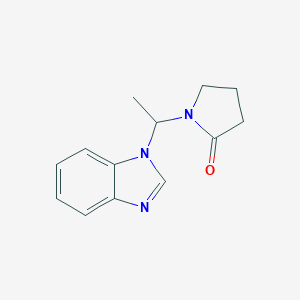
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mechanism Of Action
The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the active site of enzymes, resulting in the inhibition of their activity. It can also bind to specific domains of proteins, resulting in the modulation of their function. The binding of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane to proteins is reversible, allowing for the modulation of protein activity to be controlled.
Biochemical And Physiological Effects
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, resulting in the modulation of cellular processes such as gene expression, cell cycle progression, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Advantages And Limitations For Lab Experiments
The use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool for investigating their activity and function. It is also reversible, allowing for the modulation of protein activity to be controlled. However, the limitations of this compound include its potential toxicity and the need for optimization of the reaction conditions to improve the yield of the synthesis process.
Future Directions
There are several future directions for the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in scientific research. One potential direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and inflammation. Furthermore, the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in combination with other inhibitors may provide new insights into the regulation of cellular processes.
Synthesis Methods
The synthesis of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves the reaction between 1-(2-Aminoethyl)-2-pyrrolidinone and 1-(2-Bromoethyl)benzimidazole in the presence of a suitable solvent and a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
Scientific Research Applications
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been widely used in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has been used in various biological studies, including protein-protein interactions, enzyme kinetics, and drug discovery. It has been shown to be effective in inhibiting the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in various cellular processes.
properties
CAS RN |
149775-62-2 |
|---|---|
Product Name |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-[1-(benzimidazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(15-8-4-7-13(15)17)16-9-14-11-5-2-3-6-12(11)16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
InChI Key |
HYCKLLPAYBILLD-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
synonyms |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



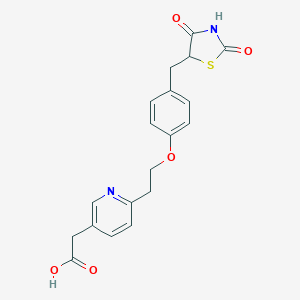
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

